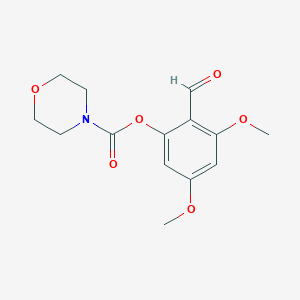

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate

Description

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate is a synthetic aromatic ester featuring a central 3,5-dimethoxyphenyl scaffold substituted with a formyl group at the 2-position and a 4-morpholinecarboxylate ester at the para position. This compound’s structural uniqueness lies in the combination of electron-donating methoxy groups, an electron-withdrawing formyl group, and the morpholinecarboxylate moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

(2-formyl-3,5-dimethoxyphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-18-10-7-12(19-2)11(9-16)13(8-10)21-14(17)15-3-5-20-6-4-15/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVEBHDVWJJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and a suitable carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include morpholine, 2,4-dimethoxybenzaldehyde, and a carboxylating agent such as phosgene or triphosgene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Carboxy-3,5-dimethoxyphenyl 4-morpholinecarboxylate.

Reduction: 2-Hydroxymethyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The following table highlights key structural and functional differences between 2-formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate and analogous compounds:

Physicochemical Properties

- Solubility: The morpholinecarboxylate group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to halogenated analogues like 25I-NBOMe or phenolic derivatives like syringaldehyde . However, it is less lipophilic than acetate esters (e.g., 2-formyl-3,5-dihydroxybenzyl acetate), which may limit its passive diffusion across biological membranes .

- Stability : The morpholine ring’s electron-rich nature may reduce susceptibility to enzymatic hydrolysis compared to acetylated esters. In contrast, syringaldehyde’s free aldehyde and hydroxyl groups make it prone to oxidation and degradation .

Biological Activity

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate (CAS No. 712345-42-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A formyl group (-CHO)

- Two methoxy groups (-OCH₃)

- A morpholine ring

This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : The morpholine moiety may enhance interactions with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

- Enzyme Inhibition : The presence of the formyl and methoxy groups may allow for binding to specific enzymes, inhibiting their activity and affecting metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

| Antimicrobial | Demonstrates activity against certain bacterial strains, inhibiting growth. |

| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting potential therapeutic uses. |

| Neuroprotective | Protects neuronal cells from apoptosis under stress conditions. |

Case Studies

- Antioxidant Activity : A study evaluated the compound's ability to scavenge free radicals using DPPH assay, showing a significant reduction in radical concentration compared to control samples.

- Antimicrobial Efficacy : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Neuroprotection : Research involving neuronal cell cultures demonstrated that treatment with the compound resulted in decreased levels of apoptotic markers when exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.